molecular formula C23H17N3O4S B409132 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one

2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B409132
M. Wt: 431.5g/mol
InChI Key: PXHAQHNIGBYNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

The synthesis of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route starts with the reaction of 2,4-dimethoxyaniline with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-thiadiazole ring. The final step involves the condensation of the thiadiazole derivative with benzo[f]chromen-3-one under acidic conditions .

Chemical Reactions Analysis

2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. This inhibition is primarily due to the compound’s ability to bind to the active site of the enzymes, preventing their normal function .

Comparison with Similar Compounds

2-(5-{[2,4-bis(methyloxy)phenyl]amino}-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5g/mol

IUPAC Name

2-[5-(2,4-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one

InChI

InChI=1S/C23H17N3O4S/c1-28-14-8-9-18(20(11-14)29-2)24-23-26-25-21(31-23)17-12-16-15-6-4-3-5-13(15)7-10-19(16)30-22(17)27/h3-12H,1-2H3,(H,24,26)

InChI Key

PXHAQHNIGBYNAO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC

Origin of Product

United States

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